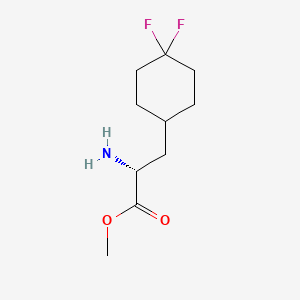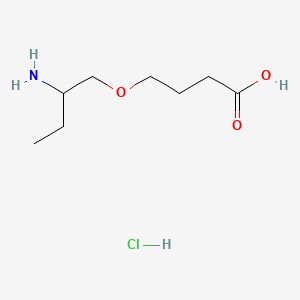
4-(2-Aminobutoxy)butanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminobutoxy)butanoic acid hydrochloride is a chemical compound with a molecular formula of C8H17NO3·HCl It is a derivative of butanoic acid, featuring an aminobutoxy group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminobutoxy)butanoic acid hydrochloride typically involves the reaction of butanoic acid derivatives with aminobutoxy compounds under controlled conditions. One common method involves the esterification of butanoic acid followed by the introduction of the aminobutoxy group through nucleophilic substitution reactions. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of 4-(2-aminobutoxy)butanoic acid hydrochloride may involve large-scale esterification and substitution reactions, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-aminobutoxy)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-aminobutoxy)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-aminobutoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-aminobutoxy)butanoic acid
- 4-(2-aminobutoxy)butanoic acid methyl ester
- 4-(2-aminobutoxy)butanoic acid ethyl ester
Uniqueness
4-(2-aminobutoxy)butanoic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its non-salt counterparts. This property makes it particularly useful in various applications where solubility and stability are critical factors.
Propriétés
Formule moléculaire |
C8H18ClNO3 |
|---|---|
Poids moléculaire |
211.68 g/mol |
Nom IUPAC |
4-(2-aminobutoxy)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-2-7(9)6-12-5-3-4-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |
Clé InChI |
MESASZXHWWHNLD-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCCCC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


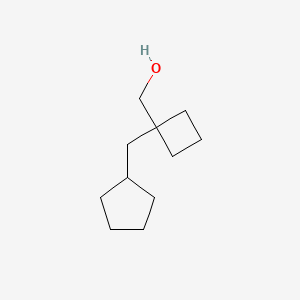
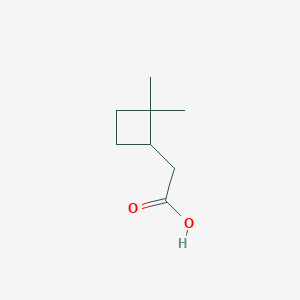
![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)

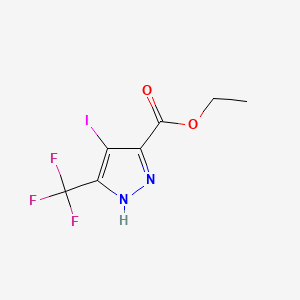
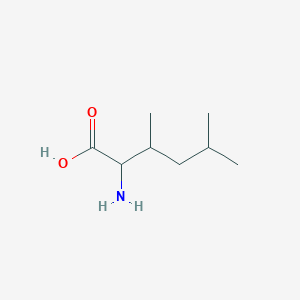

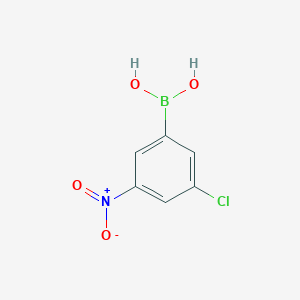
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)
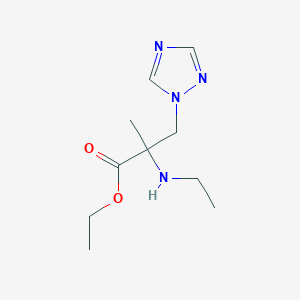

![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)

